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Compound of Interest

Compound Name: 6-(Tritylthio)hexanoic acid

Cat. No.: B1321381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the visible-light-mediated

photocatalytic cleavage of trityl (Tr) thioethers. This method offers a mild, pH-neutral alternative

to traditional acidic deprotection strategies, demonstrating broad functional group tolerance and

applicability in various synthetic contexts, including solid-phase synthesis.[1][2][3]

Introduction
The trityl group is a widely used protecting group for thiols due to its steric bulk and the relative

ease of its removal under acidic conditions. However, the use of strong acids can be

detrimental to acid-sensitive functional groups elsewhere in the molecule. The visible-light

photocatalytic cleavage of trityl thioethers presents a significant advancement, enabling

deprotection under neutral conditions, thereby preserving acid-labile functionalities.[1][4] This

technique relies on a photoredox catalyst that, upon excitation with visible light, initiates the

cleavage of the C–S bond, typically leading to the formation of symmetrical disulfides.[1][3] The

reaction is generally high-yielding and proceeds without the need for stoichiometric reagents or

additives, making it an environmentally benign and efficient process.[1]
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The reaction is initiated by the excitation of a suitable photocatalyst (PC) with visible light. The

excited photocatalyst (PC*) then engages in a single-electron transfer (SET) with the trityl

thioether, generating a radical cation intermediate. This intermediate undergoes fragmentation

to produce a trityl radical and a thiyl radical. The thiyl radicals can then dimerize to form a

symmetrical disulfide, while the trityl radical can undergo various termination steps. A proposed

mechanism involves the oxidation of the trityl thioether by the excited photocatalyst to generate

a triphenylmethyl radical, which subsequently leads to bond cleavage.[1]

Data Presentation
Substrate Scope and Yields for the Formation of
Symmetrical Disulfides
The following table summarizes the results for the photocatalytic cleavage of various trityl

thioethers to their corresponding symmetrical disulfides. The reaction is tolerant of a wide

range of functional groups.
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Entry
Trityl Thioether
Substrate

Product
(Symmetrical
Disulfide)

Yield (%)

1 S-Trityl-dodecanethiol Didodecyl disulfide 95

2
S-Trityl-

cyclohexanethiol
Dicyclohexyl disulfide 88

3
S-Trityl-

benzylmercaptan
Dibenzyl disulfide 92

4

S-Trityl-4-

methoxybenzylmercap

tan

Bis(4-methoxybenzyl)

disulfide
91

5

S-Trityl-4-

chlorobenzylmercapta

n

Bis(4-chlorobenzyl)

disulfide
85

6 S-Trityl-thiophenol Diphenyl disulfide 78

7
S-Trityl-4-

methylthiophenol

Bis(4-methylphenyl)

disulfide
82

8
S-Trityl-4-

chlorothiophenol

Bis(4-chlorophenyl)

disulfide
75

9
N-acetyl-S-trityl-L-

cysteine methyl ester

N,N'-diacetyl-L-cystine

dimethyl ester
89

10

S-Trityl-

mercaptopropionic

acid methyl ester

Dimethyl 3,3'-

disulfanediyldipropano

ate

93

Yields are for the isolated product.

Experimental Protocols
General Procedure for Photocatalytic Cleavage of Trityl
Thioethers
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This protocol is based on the method developed by Murakami, Pieber, and their co-workers.[1]

Materials:

Trityl thioether (1.0 equiv)

Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate ([Mes-Acr-Me⁺][ClO₄⁻]) (2 mol%)

Solvent: Acetonitrile (MeCN), degassed

Inert atmosphere (Nitrogen or Argon)

Reaction vessel (e.g., a 4 mL vial with a magnetic stir bar)

Visible light source (e.g., 40 W blue LED lamp, λ = 450 nm)

Cooling fan

Procedure:

To a 4 mL vial equipped with a magnetic stir bar, add the trityl thioether (0.2 mmol, 1.0 equiv)

and the photocatalyst [Mes-Acr-Me⁺][ClO₄⁻] (0.004 mmol, 2 mol%).

Place the vial under an inert atmosphere by evacuating and backfilling with nitrogen or argon

three times.

Add degassed acetonitrile (2.0 mL) to the vial via syringe.

Seal the vial and place it in a reaction block or holder at a distance of approximately 5-10 cm

from the blue LED lamp.

Ensure the reaction is cooled by a fan to maintain a constant temperature (typically room

temperature).

Irradiate the reaction mixture with the blue LED lamp for 16-24 hours with vigorous stirring.

Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction

mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the

corresponding symmetrical disulfide.

Notes:

Degassing the solvent is crucial to remove oxygen, which can quench the excited state of

the photocatalyst.

The choice of solvent may be optimized for different substrates.

Reaction times may vary depending on the substrate and the specific experimental setup.

Mandatory Visualizations
Proposed Mechanistic Pathway
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Reaction Setup

Photocatalytic Reaction

Workup and Purification

1. Weigh Trityl Thioether
and Photocatalyst

2. Add to Reaction Vial

3. Inert Atmosphere
(Evacuate/Backfill)

4. Add Degassed Solvent

5. Seal Vial and Place
near Light Source

6. Irradiate with Visible Light
(with Stirring and Cooling)

7. Monitor Reaction
(TLC, LC-MS)

8. Concentrate Reaction Mixture

9. Purify by Column Chromatography

10. Characterize Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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